molecular formula C13H14O3 B12573282 2H-Pyran-2-carboxylic acid, 3,4-dihydro-, phenylmethyl ester CAS No. 188676-40-6

2H-Pyran-2-carboxylic acid, 3,4-dihydro-, phenylmethyl ester

Cat. No.: B12573282
CAS No.: 188676-40-6
M. Wt: 218.25 g/mol
InChI Key: DLVCMXQVYHUVGN-UHFFFAOYSA-N
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Description

2H-Pyran-2-carboxylic acid, 3,4-dihydro-, phenylmethyl ester is a chemical compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-carboxylic acid, 3,4-dihydro-, phenylmethyl ester can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyran with phenylmethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the ester linkage facilitated by the acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-carboxylic acid, 3,4-dihydro-, phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-Pyran-2-carboxylic acid, 3,4-dihydro-, phenylmethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyran-2-carboxylic acid, 3,4-dihydro-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable intermediate in various synthetic and research applications .

Properties

CAS No.

188676-40-6

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

benzyl 3,4-dihydro-2H-pyran-2-carboxylate

InChI

InChI=1S/C13H14O3/c14-13(12-8-4-5-9-15-12)16-10-11-6-2-1-3-7-11/h1-3,5-7,9,12H,4,8,10H2

InChI Key

DLVCMXQVYHUVGN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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